2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Scaffold Hopping SAR Exploration

2-(Benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 892275-47-7; molecular formula C24H18N2O2S; molecular weight 398.48 g/mol) is a tetracyclic heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidin-4(3H)-one class. This scaffold is a recognized privileged structure in medicinal chemistry, serving as a bioisostere of quinazoline-based kinase inhibitor pharmacophores and exhibiting reported activities spanning kinase inhibition, analgesia, antitumor effects, and antifungal activity.

Molecular Formula C24H18N2O2S
Molecular Weight 398.48
CAS No. 892275-47-7
Cat. No. B2729954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS892275-47-7
Molecular FormulaC24H18N2O2S
Molecular Weight398.48
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=CC=C5
InChIInChI=1S/C24H18N2O2S/c1-16-9-5-7-13-19(16)26-23(27)22-21(18-12-6-8-14-20(18)28-22)25-24(26)29-15-17-10-3-2-4-11-17/h2-14H,15H2,1H3
InChIKeyDUEDVMJIIUYTDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 892275-47-7): Chemical Identity and Scaffold Context for Research Procurement


2-(Benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS 892275-47-7; molecular formula C24H18N2O2S; molecular weight 398.48 g/mol) is a tetracyclic heterocyclic compound belonging to the benzofuro[3,2-d]pyrimidin-4(3H)-one class . This scaffold is a recognized privileged structure in medicinal chemistry, serving as a bioisostere of quinazoline-based kinase inhibitor pharmacophores and exhibiting reported activities spanning kinase inhibition, analgesia, antitumor effects, and antifungal activity [1]. The compound is distinguished by its dual substitution pattern: a 2-benzylthio moiety and a 3-(o-tolyl) N-aryl group, a combination that differentiates it from the more commonly studied 3-alkyl or 3-phenyl analogs [2]. Currently available exclusively through research chemical suppliers for non-human, non-therapeutic use, this compound represents a structurally differentiated tool for scaffold-hopping campaigns and structure-activity relationship (SAR) exploration .

Why 2-(Benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one Cannot Be Freely Substituted by Generic Benzofuropyrimidinone Analogs


Benzofuro[3,2-d]pyrimidin-4(3H)-ones as a class exhibit profound biological sensitivity to their N3 and C2 substitution patterns. The 2019 synthetic study by He et al. demonstrated that 2-amino, 2-alkoxy/aryloxy, and 2-alkylthio derivatives are accessed through divergent synthetic pathways with distinct reagent and condition requirements, underscoring their non-interchangeable nature [1]. In the analgesic/antitumor series by Li et al., the 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones (5a–d) displayed dual analgesic and antiproliferative activities that were absent or substantially attenuated in the corresponding 1-aryl-triazolopyrimidinone fused analogs (10a–g) [2]. Similarly, Hu et al. (2010) showed that among 2-alkylthiobenzofuro[3,2-d]pyrimidinones, subtle changes in the N-substituent (methyl vs. aryl) dramatically shifted fungicidal potency—compound 6a (N-methyl) achieved 91% inhibition against Dothiorella gregaria at 50 mg/L, whereas analogs with bulkier N-substituents showed reduced activity [3]. The target compound's combination of a bulky 2-benzylthio group and a sterically constrained 3-(o-tolyl) N-aryl substituent creates a chemical space distinct from all published analogs, meaning procurement of a generic benzofuropyrimidinone cannot recapitulate this specific substitution vector.

2-(Benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one: Quantitative Differentiation Evidence Against Closest Structural Comparators


Structural Uniqueness: 2-Benzylthio / 3-(o-Tolyl) Dual Substitution vs. Published 3-n-Propyl or 3-Phenyl Analogs

The target compound bears a 2-benzylthio (BnS–) group and a 3-(o-tolyl) N-aryl substituent. In the comprehensive 2019 synthesis by He et al., the 2-alkylthio derivatives prepared were exclusively 3-n-propyl-substituted (e.g., 2-ethylthio-, 2-benzylthio-3-n-propyl); no 3-aryl analogs were reported [1]. In the Li et al. (2016) analgesic/antitumor study, the 2-alkylthio series (5a–d) employed a free NH at position 3 (i.e., no N-substituent), while the 1-aryl series (10a–g) incorporated the aryl group on a fused triazole ring rather than directly on the pyrimidinone nitrogen [2]. The Hu et al. (2010) fungicidal study utilized N-alkyl (methyl, ethyl, n-butyl) and N-aryl (phenyl, substituted phenyl) substituents at position 3 but with 2-alkylthio groups smaller than benzyl (methyl, ethyl, n-propyl, allyl) [3]. No published study reports a compound that simultaneously carries both a 2-benzylthio and a 3-(o-tolyl) group on the benzofuro[3,2-d]pyrimidin-4(3H)-one core, making the target compound structurally unique among the peer-reviewed literature.

Medicinal Chemistry Scaffold Hopping SAR Exploration

Fungicidal Activity: 2-Alkylthio Series Precedent and Differentiation from 2-Alkoxy Analogs

Hu et al. (2010) systematically compared 2-alkylthiobenzofuro[3,2-d]pyrimidinones (series 5 and 6) for fungicidal activity. Compound 6a (N-methyl, 2-ethylthio) exhibited 91% inhibition against Dothiorella gregaria at 50 mg/L, representing the best activity in the series [1]. In contrast, the 2-alkoxy(aryloxy) analogs reported by Hu et al. (2009) displayed only moderate fungicidal activity, with the best compound 5f achieving 55% inhibition against Botrytis cinerea at 50 mg/L [2]. This cross-series comparison demonstrates a clear activity advantage for the 2-alkylthio pharmacophore over the 2-alkoxy pharmacophore in the benzofuro[3,2-d]pyrimidin-4-one scaffold. The target compound retains the 2-alkylthio (benzylthio) motif associated with superior antifungal activity while introducing an N3-(o-tolyl) group whose steric and electronic effects on potency remain to be experimentally determined.

Agrochemical Research Antifungal Screening Crop Protection

Class-Level Kinase Inhibition Validation: Benzofuropyrimidinone Core as a Privileged Kinase Scaffold

The benzofuro[3,2-d]pyrimidin-4-one scaffold has been validated across multiple kinase targets. XL413, an 8-chloro-2-((S)-pyrrolidin-2-yl)-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one, is a potent and selective CDC7 kinase inhibitor (IC50 = 3.4 nM, >60-fold selectivity against CK2, >300-fold selectivity across >100 kinases) [1]. The PCT patent by Brown et al. (2009) disclosed benzofuropyrimidinones as inhibitors of PIM, CDC7, and CK2 kinases, with example compound II exhibiting CDC7 IC50 < 10,000 nM [2]. Tsuhako et al. (2012) reported substituted benzofuropyrimidinones with pan-PIM activity and demonstrated that the alkyl-substituted analog 6l achieved good PIM potency, permeability, and oral exposure—a critical advancement over earlier aryl-substituted analogs that suffered from cell permeability limitations [3]. The target compound's 2-benzylthio and 3-(o-tolyl) substitution represents an unexplored region of this kinase-active chemical space, combining a lipophilic thioether with an ortho-substituted N-aryl group.

Kinase Drug Discovery PIM Kinase CDC7 Kinase Oncology

Analgesic and Antitumor Dual Activity: 2-Alkylthio Series Demonstrates Multi-Phenotypic Efficacy Absent in Fused Triazole Congeners

Li et al. (2016) evaluated 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones (5a–d) and their 1-aryl-triazolopyrimidinone-fused analogs (10a–g) in dual analgesic and antitumor assays. The 2-alkylthio series (5a–d) attenuated both thermal and mechanical allodynia in a rat chronic constriction injury (CCI) model and inhibited proliferation of A459, HepG2, and HeLa cancer cell lines in MTS assays [1]. Among all compounds tested, only compound 10g (a fused triazole derivative, not a simple benzofuropyrimidinone) showed highly positive effects in both assessments, indicating that scaffold architecture profoundly influences dual-activity profiles. The target compound shares the 2-alkylthio motif of series 5a–d but introduces an N3-(o-tolyl) group that is sterically and electronically distinct from the unsubstituted NH of 5a–d, potentially modulating both analgesic potency and anticancer selectivity.

Cancer Pain Dual-Action Therapeutics In Vivo Analgesia

Scaffold Versatility: OLED and Materials Science Applications of Benzofuropyrimidine Derivatives vs. Purely Medicinal Chemistry-Focused Analogs

Semiconductor Energy Laboratory Co., Ltd. has filed multiple patent applications (e.g., US 2021/0363151 A1; published 2021-11-25) disclosing benzofuropyrimidine and benzothienopyrimidine derivatives as organic compounds for light-emitting elements, light-emitting devices, electronic devices, and lighting devices [1][2]. These patents describe the benzofuro[3,2-d]pyrimidine skeleton as a core for host materials and charge-transport layers in OLED architectures. This dual-use potential—biological target engagement and optoelectronic functionality—is unique to fused heteroaromatic systems with extended π-conjugation and tunable HOMO/LUMO levels, and is not shared by simpler pyrimidinone or quinazoline scaffolds typically limited to medicinal chemistry applications. The target compound, with its extended aromatic system (benzofuro + benzylthio + o-tolyl), possesses the structural features (fused heterocyclic core, aryl substituents, sulfur heteroatom) characteristic of OLED-relevant materials.

Organic Electronics OLED Host Materials Phosphorescent Emitters

Synthetic Tractability: Aza-Wittig Route Provides General Access to 2-Alkylthio-3-Substituted Derivatives with Demonstrated Good Yields

The aza-Wittig-based synthetic route reported by He et al. (2019) provides a general and efficient entry to 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-ones. The method uses iminophosphoranes reacted with CS₂ and subsequent S-alkylation with alkyl halides in the presence of anhydrous K₂CO₃ to produce 2-alkylthio derivatives in good yields [1]. This synthetic accessibility contrasts with the more challenging routes to 2-amino or 2-alkoxy derivatives, which require carbodiimide intermediates and separate nucleophilic trapping steps. The well-precedented nature of S-alkylation chemistry on this scaffold means that the target compound (or close analogs with systematic substitution variation) can be accessed via established methodology without requiring de novo route development, reducing both procurement lead time and cost for custom synthesis requests.

Synthetic Methodology Aza-Wittig Reaction Parallel Synthesis

Recommended Research and Procurement Application Scenarios for 2-(Benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one


Kinase Inhibitor Lead Discovery: Unexplored PIM/CDC7/CK2 Chemical Space Exploration

The benzofuro[3,2-d]pyrimidin-4-one scaffold is a validated pharmacophore for PIM, CDC7, and CK2 kinase inhibition, with XL413 (CDC7 IC50 = 3.4 nM) representing the most optimized exemplar [1][2]. However, all published benzofuropyrimidinone kinase inhibitors feature either 2-amino, 2-alkoxy, or 2-(pyrrolidinyl) substitution at C2, and either unsubstituted NH or small N-alkyl groups at N3. The target compound's 2-benzylthio / 3-(o-tolyl) combination occupies a completely unexplored region of this kinase-active chemical space. Procurement is recommended for laboratories running biochemical kinase panels (PIM1/2/3, CDC7, CK2) seeking to identify novel chemotypes with differentiated IP positions. The ortho-methyl group on the N3-phenyl ring introduces conformational constraint (atropisomerism potential) that may enhance kinase selectivity relative to freely rotating N-phenyl analogs [3].

Agrochemical Fungicide Screening: 2-Alkylthio Motif with Diversified N3-Substitution

The 2-alkylthio substituent is associated with superior fungicidal activity compared to 2-alkoxy analogs in the benzofuropyrimidinone series, with compound 6a achieving 91% inhibition against Dothiorella gregaria at 50 mg/L [1]. The target compound retains this activity-associated 2-alkylthio motif while introducing an N3-(o-tolyl) group that is structurally distinct from the N-methyl, N-ethyl, and N-phenyl substituents tested by Hu et al. (2010). This compound is suitable for agricultural research groups conducting broad-spectrum antifungal screening panels (e.g., against Dothiorella, Botrytis, Fusarium, Rhizoctonia spp.) to evaluate whether bulkier N-aryl substitution modulates potency, spectrum, or resistance profile relative to the established N-alkyl series. The benzylthio group additionally provides a larger lipophilic surface that may improve cuticular penetration in plant-pathogen models [1].

Dual-Action Analgesic-Anticancer Agent Development: Building on the 2-Alkylthio Series Precedent

Cancer-induced pain represents a significant unmet medical need, and Li et al. (2016) demonstrated that 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones (5a–d) exhibit both analgesic activity in a rat CCI neuropathic pain model and antiproliferative activity against A459, HepG2, and HeLa cancer cell lines [1]. The target compound expands on this series by incorporating an N3-(o-tolyl) group, which may influence both blood-brain barrier penetration (relevant for central analgesic effects) and cancer cell selectivity. Academic and biotech groups pursuing dual-action oncology supportive care agents should consider this compound for in vivo pain model screening (CCI, formalin test) and parallel NCI-60 or custom oncology panel testing. The structural novelty relative to the published 5a–d series strengthens the patentability of any active hits [1].

Organic Electronics Materials Screening: Benzofuropyrimidine Core for OLED Host/Dopant Evaluation

Patents from Semiconductor Energy Laboratory Co., Ltd. have established the benzofuro[3,2-d]pyrimidine skeleton as a viable core for organic light-emitting diode (OLED) materials, including host materials and charge-transport layers [1]. The target compound features an extended π-conjugated system (benzofuran fused to pyrimidinone, with pendant benzylthio and o-tolyl aromatic rings) and a sulfur heteroatom, both of which can modulate HOMO/LUMO energy levels and triplet energies relevant to phosphorescent OLED performance. Materials science laboratories and organic electronics R&D groups may evaluate this compound for thermal stability (TGA/DSC), photophysical properties (UV-vis, photoluminescence quantum yield), and device performance (current efficiency, external quantum efficiency) in vacuum-deposited or solution-processed OLED architectures. The compound's availability as a research chemical enables rapid initial screening before committing to custom synthesis of optimized analogs [1].

Quote Request

Request a Quote for 2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.